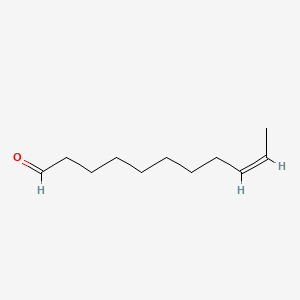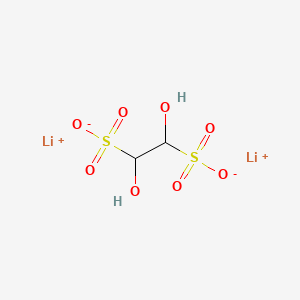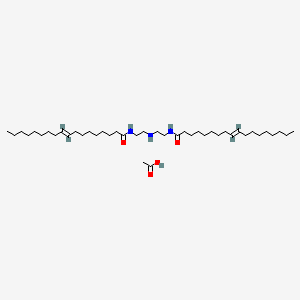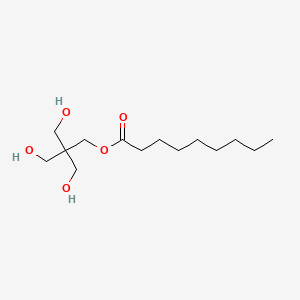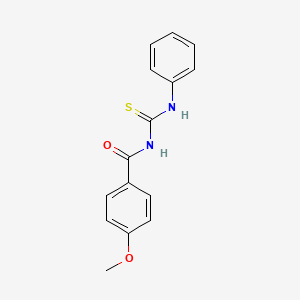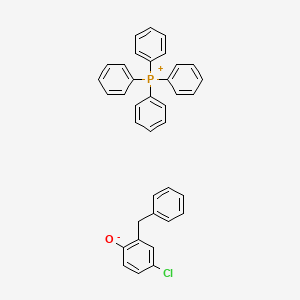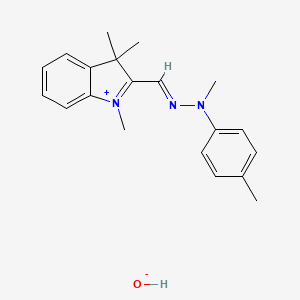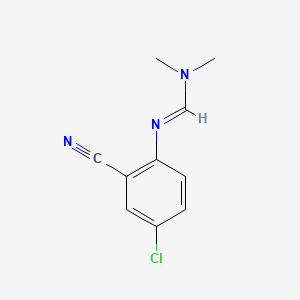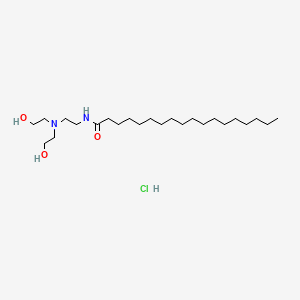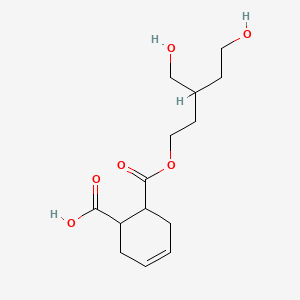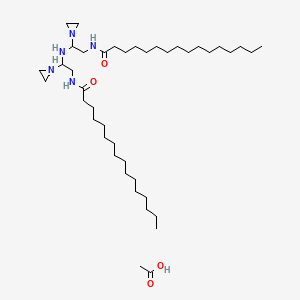
N,N'-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate involves multiple steps, starting with the reaction of ethylenediamine with palmitoyl chloride to form N,N’-bis(palmitoyl)ethylenediamine. This intermediate is then reacted with iminobis(ethylene) to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate is scaled up using large reactors and automated systems to maintain precise control over reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its interactions with cellular membranes and its potential as a drug delivery agent.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their conformation or activity. This interaction can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-aminoethyl)ethylenediamine
- N,N’-Bis(2-hydroxyethyl)ethylenediamine
- N,N’-Bis(2-mercaptoethyl)ethylenediamine
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its long palmitamide chains provide hydrophobic interactions, while the iminobis(ethylene) moiety offers flexibility and reactivity. This combination of properties makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
94023-37-7 |
|---|---|
Molecular Formula |
C42H83N5O4 |
Molecular Weight |
722.1 g/mol |
IUPAC Name |
acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(hexadecanoylamino)ethyl]amino]ethyl]hexadecanamide |
InChI |
InChI=1S/C40H79N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(46)41-35-37(44-31-32-44)43-38(45-33-34-45)36-42-40(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h37-38,43H,3-36H2,1-2H3,(H,41,46)(H,42,47);1H3,(H,3,4) |
InChI Key |
BDDLSGVYUIFSIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



